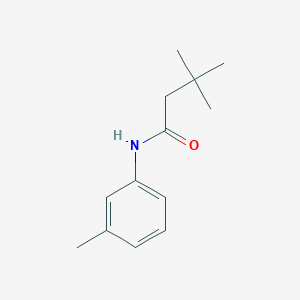

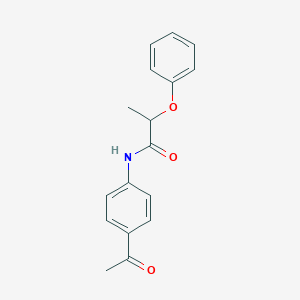

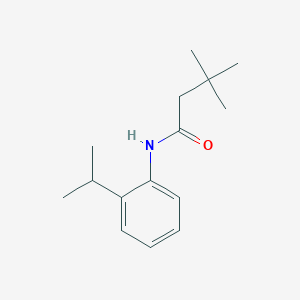

![molecular formula C24H24O5S B411841 1,3-Bis(4-Methoxyphenyl)-3-[(4-Methylphenyl)sulfonyl]propan-1-on CAS No. 327063-50-3](/img/structure/B411841.png)

1,3-Bis(4-Methoxyphenyl)-3-[(4-Methylphenyl)sulfonyl]propan-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMK is a versatile compound that can be used for the synthesis of several other chemicals, making it a valuable tool for researchers.

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is not well understood. However, studies have suggested that 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one may inhibit the activity of certain enzymes, including proteases and kinases. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Biochemical and Physiological Effects:

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has been shown to have several biochemical and physiological effects. In vitro studies have suggested that 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has also been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. In animal studies, 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has been shown to have analgesic and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has several advantages for lab experiments, including its versatility and ease of synthesis. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be used as a precursor for the synthesis of several other chemicals, making it a valuable tool for researchers. However, 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has some limitations, including its potential toxicity and the need for careful handling.

Zukünftige Richtungen

There are several future directions for research on 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one. One area of interest is the development of new synthetic methods for 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one and its derivatives. Another area of interest is the investigation of 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one's potential as an anticancer and antiviral agent. Additionally, the development of new materials using 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one as a building block is an area of ongoing research.

Conclusion:

In conclusion, 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is a versatile compound that has several potential applications in scientific research. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be synthesized using several methods and can be used as a precursor for the synthesis of several other chemicals. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has several biochemical and physiological effects and has been studied for its potential anticancer and antiviral properties. While 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has some limitations, it remains a valuable tool for researchers. Ongoing research on 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is focused on the development of new synthetic methods, investigation of its potential as an anticancer and antiviral agent, and the development of new materials using 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one as a building block.

Synthesemethoden

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one can be synthesized using several methods, including the reaction of 4-methoxybenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with a reducing agent to obtain 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one. Another method involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzenesulfonyl hydrazide in the presence of a base, followed by oxidation with hydrogen peroxide to obtain 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one.

Wissenschaftliche Forschungsanwendungen

Produktion von Polycarbonat-Kunststoffen

Bisphenole werden häufig bei der Herstellung von Polycarbonat-Kunststoffen verwendet, die für ihre Festigkeit und Langlebigkeit bekannt sind .

Epoxidharze

Diese Verbindungen sind auch essentiell für die Herstellung von Epoxidharzen, die als Beschichtungen für verschiedene Materialien verwendet werden .

Arzneimittelentwicklung

Die Sulfonylgruppe kann die Bindungsaffinität von Arzneimittelmolekülen mit Zielproteinen verbessern und so die Aktivität durch Wasserstoffbrückenbindungen erhöhen .

Organische Synthese

Sulfonylverbindungen dienen als Bausteine für die Herstellung verschiedener Organoschwefelverbindungen, darunter Sulfonamide und Sulfone .

Chemische Produktion

Sowohl Bisphenol als auch Sulfonylgruppen werden in chemischen Produktionsprozessen zur Herstellung verschiedener Materialien verwendet .

Eigenschaften

IUPAC Name |

1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLADPIUTYFBBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

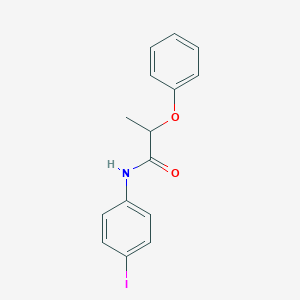

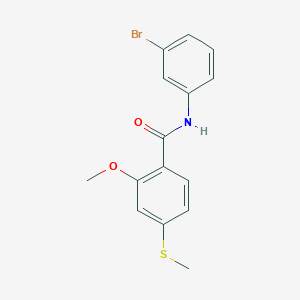

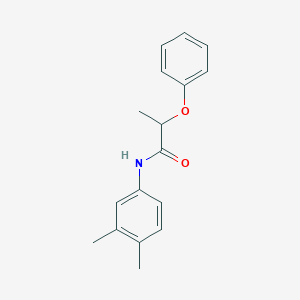

![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)

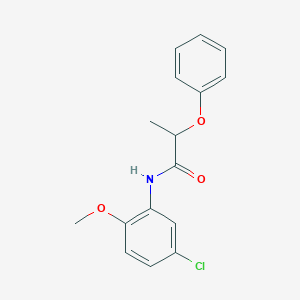

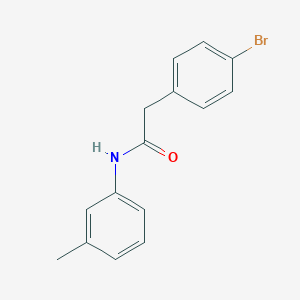

![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)